2-(Aziridin-2-yl)ethan-1-ol
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Overview
Description
2-(Aziridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C4H9NO. It is also known by other names such as 1-Aziridineethanol and 2-(Aziridin-1-yl)ethanol . This compound features a three-membered aziridine ring attached to an ethanol group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-2-yl)ethan-1-ol typically involves the reaction of aziridine with ethylene oxide under controlled conditions . Another method involves the ring-opening polymerization of aziridine derivatives . These reactions are usually carried out in the presence of catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale ring-opening polymerization techniques. These methods ensure high yield and purity of the compound, making it suitable for various applications in the chemical industry .
Chemical Reactions Analysis
Types of Reactions
2-(Aziridin-2-yl)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include various amines, oxides, and substituted aziridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Aziridin-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Aziridin-2-yl)ethan-1-ol involves its ability to form covalent bonds with nucleophiles. The aziridine ring is highly strained, making it reactive towards nucleophilic attack. This reactivity allows the compound to interact with various molecular targets, including proteins and enzymes, thereby influencing their function .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler compound with a similar three-membered ring structure.
2-(Aziridin-1-yl)ethanamine: Another aziridine derivative with an amine group instead of an alcohol group.
Uniqueness
2-(Aziridin-2-yl)ethan-1-ol is unique due to its combination of an aziridine ring and an ethanol group, which provides a balance of reactivity and stability. This makes it particularly useful in various synthetic and industrial applications .
Properties
CAS No. |
52269-91-7 |
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Molecular Formula |
C4H9NO |
Molecular Weight |
87.12 g/mol |
IUPAC Name |
2-(aziridin-2-yl)ethanol |
InChI |
InChI=1S/C4H9NO/c6-2-1-4-3-5-4/h4-6H,1-3H2 |
InChI Key |
JEXKWCWBXQEJLT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1)CCO |
Origin of Product |
United States |
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